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Compound of Interest

Compound Name: Brevianamide F

Cat. No.: B1667782

An In-depth Technical Guide to Brevianamide F
Introduction

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine.
It serves as the biosynthetic precursor to a wider family of biologically active prenylated
tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites
produced by fungi, particularly from the Aspergillus and Penicillium genera.[1] Brevianamide F
itself has been isolated from various microorganisms, including Streptomyces sp. and Bacillus
cereus, and exhibits a range of biological activities.[1] This technical guide provides a
comprehensive overview of the chemical structure, synthesis, and biological properties of
Brevianamide F, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Brevianamide F is a cyclic dipeptide formed from the formal condensation of L-tryptophan and
L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and
its role as a scaffold in the biosynthesis of more complex alkaloids.

Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyllhexahydropyrido[1,2-a]pyrazine-1,4-
dione[1]

Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]
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hvsicochemical
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Value

Reference

Molecular Formula

C16H17N302

[1]

Molar Mass

283.331 g/mol

[1]

CAS Number

38136-70-8

[1]

Spectroscopic Data

The structural elucidation of Brevianamide F has been confirmed through various

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables

summarize the reported *H and 3C NMR chemical shifts.

IH NMR Spectroscopic Data

Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (J, Hz)
H-1 (Indole NH) 10.88 S
H-2 (Indole) 7.15 S
H-4 (Indole) 7.55 d 7.8
H-5 (Indole) 7.05 t 7.5
H-6 (Indole) 7.12 t 7.6
H-7 (Indole) 7.35 d 8.1
Trp a-H 4.15 m
Trp B-CHz 3.30, 3.45 m
Pro a-H 4.05 m
Pro B-CH:z 2.25,1.95 m
Pro y-CH:z 1.90, 1.80 m
Pro 6-CH: 3.55, 3.40 m
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13C NMR Spectroscopic Data

Carbon Chemical Shift (6, ppm)
C=0 (Trp) 169.5
C=0 (Pro) 166.0
C-2 (Indole) 124.0
C-3 (Indole) 109.0
C-3a (Indole) 127.5
C-4 (Indole) 1185
C-5 (Indole) 121.5
C-6 (Indole) 119.8
C-7 (Indole) 1115
C-7a (Indole) 136.2
Trp a-C 56.5
Trp B-C 28.0
Pro a-C 59.5
Pro B-C 29.0
Pro y-C 225
Pro 6-C 45.5

Biological Activity

Brevianamide F has demonstrated a variety of biological effects, including antibacterial,
antifungal, and cytotoxic activities. The following table summarizes key quantitative data from
these studies.
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.. Target
Activity Type . . Measurement Value
Organism/Cell Line
) ) Staphylococcus ) - ) ]
Antibacterial Disc Diffusion Active at 30 p g/disc
aureus

Antibacterial

Micrococcus luteus

Disc Diffusion

Active at 30 p g/disc

Better than

Antifungal Trichophyton rubrum MIC o
Amphotericin B
] Cryptococcus Better than
Antifungal MIC o
neoformans Amphotericin B
] ) ] Better than
Antifungal Candida albicans MIC o
Amphotericin B
o OVCAR-8 (Ovarian
Cytotoxicity ICso 11.9 pg/mL
Cancer)
Cytotoxicity HT-29 (Colon Cancer) ICso >200 pM
Cytotoxicity A549 (Lung Cancer) ICso >200 pM
o MDA-MB-231 (Breast
Cytotoxicity ICso >200 uM

Cancer)

Experimental Protocols
Solid-Phase Synthesis of Brevianamide F

A solid-phase synthesis approach has been developed for Brevianamide F, which allows for
the efficient construction of the diketopiperazine core. The following protocol is a summary of
the key steps.

Materials and Reagents:
o Aminomethyl or methylbenzhydrylamine resin
e 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)

e Fmoc-(S)-Trp-OAllyl
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e H-Pro-OMe-HCI

» DIPCDI (N,N'-Diisopropylcarbodiimide)

e Oxyma

e PPTS (Pyridinium p-toluenesulfonate)

o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0))

e PhSiHs (Phenylsilane)

o PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

o DIEA (N,N-Diisopropylethylamine)

e Piperidine

o TFA (Trifluoroacetic acid)

« mDMB (1,3-Dimethoxybenzene)

e DCM (Dichloromethane)

» DCE (1,2-Dichloroethane)

e DMF (Dimethylformamide)

Procedure:

¢ Resin Functionalization:

o The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-
dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for
1 hour.

e Anchoring of the First Amino Acid (Tryptophan):
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o The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.)
in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support
via its side chain.

 Allyl Deprotection:

o The allyl protecting group on the tryptophan carboxyl is removed using Pd(PPhs)4 (0.4 eq.)
and PhSiHs (48 eq.) in DCM for 30 minutes. This step is repeated twice.

o Peptide Coupling (Proline Addition):

o The deprotected carboxyl group is coupled with H-Pro-OMe-HCI (3 eq.) using PyBOP (3
eg.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure
completion.

e Fmoc Deprotection:

o The Fmoc protecting group on the tryptophan amine is removed by treating the resin with
20% piperidine in DMF for 10 minutes. This step is repeated twice.

o Cyclization and Cleavage from Resin:

o The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to
the diketopiperazine and cleave the product from the solid support. This step is repeated
three times.

o Purification:

o The crude product is purified using standard chromatographic techniques to yield pure
Brevianamide F.

Visualizations
Biosynthetic Pathway of Brevianamides

Brevianamide F is a central intermediate in the biosynthesis of a diverse range of more
complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan
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and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation,
and cyclization.

BunD (P450)
BvnE (Isomerase)

Brevianamide E

Brevianamide B

Brevianamide A

BvnB
BvnC
a ide (Prenyltransferase) Deoxybrevianamide E

Dehydrodeoxybrevianamide E

Click to download full resolution via product page

Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with
Brevianamide F as a key intermediate.

Logical Workflow for Solid-Phase Synthesis

The solid-phase synthesis of Brevianamide F follows a logical sequence of protection,
coupling, and deprotection steps, culminating in the cleavage of the final product from the

resin.
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Caption: Step-wise workflow for the solid-phase synthesis of Brevianamide F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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